molecular formula C6H2BrCl3O B3425694 6-Bromo-2,4,5-trichlorophenol CAS No. 4524-78-1

6-Bromo-2,4,5-trichlorophenol

Cat. No.: B3425694
CAS No.: 4524-78-1
M. Wt: 276.3 g/mol
InChI Key: IFXJBIXHNZHYGK-UHFFFAOYSA-N
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Description

It is a halogenated phenol with the molecular formula C6H2BrCl3O and a molecular weight of 276.34 g/mol . This compound is known for its stability and resistance to degradation, making it a subject of interest in environmental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,4,5-trichlorophenol typically involves the bromination of 2,4,5-trichlorophenol. This can be achieved by reacting 2,4,5-trichlorophenol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,4,5-trichlorophenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromo-2,4,5-trichlorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2,4,5-trichlorophenol involves its interaction with cellular components. It can disrupt cellular processes by binding to proteins and enzymes, leading to inhibition of their activity. The compound can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 2,4,6-Tribromophenol
  • 2,4,5-Trichlorophenol
  • 2,4-Dichlorophenol
  • Pentachlorophenol

Comparison: 6-Bromo-2,4,5-trichlorophenol is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties. Compared to 2,4,6-tribromophenol, it has a different halogenation pattern, affecting its reactivity and environmental behavior. Unlike pentachlorophenol, which has five chlorine atoms, this compound has a combination of bromine and chlorine, making it less chlorinated but still highly persistent .

Properties

IUPAC Name

2-bromo-3,4,6-trichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl3O/c7-4-5(10)2(8)1-3(9)6(4)11/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXJBIXHNZHYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Br)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377727
Record name 6-Bromo-2,4,5-trichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70757-44-7, 4524-78-1
Record name 6-Bromo-2,4,5-trichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2,4,5-trichlorophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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